N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide
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Overview
Description
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a sulfonyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a benzene ring.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Propyl Chain: The propyl chain is attached through alkylation reactions, where an alkyl halide reacts with the piperazine nitrogen.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide: undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the fluorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides and Phenyl Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,4-dimethylbenzamide: can be compared with other similar compounds:
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the sulfonyl and benzamide groups.
Pyrrole Derivatives: These compounds also contain aromatic rings and are used in medicinal chemistry for their diverse biological activities.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c1-17-4-5-19(16-18(17)2)22(27)24-10-3-15-30(28,29)26-13-11-25(12-14-26)21-8-6-20(23)7-9-21/h4-9,16H,3,10-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRBPFFOPOBYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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